N-Ethylacetanilide

Description

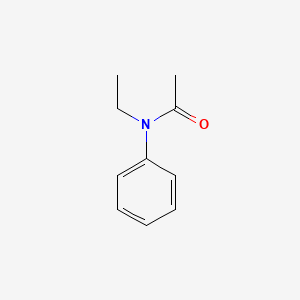

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-11(9(2)12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSVIYSWRLKICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060186 | |

| Record name | Acetamide, N-ethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-65-7 | |

| Record name | N-Ethyl-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-ethyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-ethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Ethylacetanilide (CAS 529-65-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylacetanilide, with a CAS number of 529-65-7, is an organic compound belonging to the acetanilide (B955) class. This technical guide provides a detailed overview of its chemical and physical properties, methods for its synthesis and purification, and analytical techniques for its characterization. While historical applications include its use as a camphor (B46023) substitute in nitrocellulose, this document aims to consolidate the available technical data to support further research and development. It is important to note that, despite a thorough review of scientific literature, specific information regarding the biological activity, mechanism of action, and associated signaling pathways of this compound is not currently available. This guide presents adaptable experimental protocols and key data to facilitate future investigations into this compound.

Chemical and Physical Properties

This compound is a solid at room temperature. A comprehensive summary of its known chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-ethyl-N-phenylacetamide | [1] |

| Synonyms | Acetanilide, N-ethyl-; Acetethylanilide; Ethylacetanilide; Mannol | [2][3][4][5] |

| CAS Number | 529-65-7 | [3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₃NO | [3][4][5][6] |

| Molecular Weight | 163.22 g/mol | [6][8] |

| Appearance | Solid | Hoffman Fine Chemicals |

| Melting Point | 55 °C | [6][8] |

| Boiling Point | 245.4 - 260 °C at 760 mmHg | [6][8] |

| Density | 1.035 g/cm³ | [6][8] |

| Flash Point | 101.4 °C | [6][8] |

| Refractive Index | 1.545 | [8] |

| Vapor Pressure | 0.0288 mmHg at 25°C | [6] |

| LogP (Octanol/Water Partition Coefficient) | 1.49 - 2.05940 | [6][9] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Exact Mass | 163.099714038 | [6] |

| Complexity | 150 | [6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-substituted acetanilides is the acetylation of the corresponding N-substituted aniline. The following is an adaptable protocol for the synthesis of this compound from N-ethylaniline and acetic anhydride (B1165640).

Materials:

-

N-ethylaniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Sodium bicarbonate solution (saturated)

-

Distilled water

-

Ice

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Beaker

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve N-ethylaniline in a minimal amount of glacial acetic acid. If proceeding neat, place the N-ethylaniline directly in the flask.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride to the cooled solution via a dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

-

Pour the reaction mixture into a beaker containing a mixture of crushed ice and water.

-

Stir the mixture vigorously until a solid precipitate forms.

-

Neutralize any excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Collect the crude this compound by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water.

-

Air-dry the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity.[10][11]

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent)

-

Distilled water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[10]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be subjected to hot filtration.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.[12]

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the purified crystals, for example, in a desiccator under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[9][13]

Chromatographic Conditions (Adaptable):

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[9][13] The exact ratio should be optimized for best separation.

-

Detection: UV detector at an appropriate wavelength (to be determined by UV-Vis spectral analysis).

-

Flow Rate: To be optimized for the specific column and system.

-

Injection Volume: To be determined based on sample concentration and instrument sensitivity.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield any specific studies detailing the biological activity, mechanism of action, or associated signaling pathways of this compound (CAS 529-65-7). While the broader class of acetanilides has been investigated for various pharmacological properties, data specific to the N-ethyl derivative is lacking.

This absence of information presents an opportunity for novel research into the potential pharmacological or toxicological effects of this compound. Future studies could explore its activity in various biological assays, such as enzyme inhibition, receptor binding, or cell-based functional screens, to elucidate any potential therapeutic or adverse effects.

Visualizations

Due to the lack of information on biological pathways or complex experimental workflows for this compound, no signaling pathway or workflow diagrams can be provided at this time. Should such information become available, Graphviz (DOT language) can be utilized to generate the required visualizations.

As a placeholder and example of a logical relationship diagram, the following illustrates the general synthesis and purification workflow described in this guide.

Caption: General workflow for the synthesis and purification of this compound.

Safety Information

This compound is classified as a flammable solid, harmful if swallowed, and causes serious eye irritation.[1][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide consolidates the currently available information on this compound (CAS 529-65-7). While its chemical and physical properties are reasonably well-documented, and general methods for its synthesis and purification can be adapted, there is a notable absence of data regarding its biological effects. This represents a significant knowledge gap and an area ripe for future investigation by researchers in drug discovery and development. The protocols and data presented herein provide a foundation for such studies.

References

- 1. N-Ethyl-N-phenylacetamide | C10H13NO | CID 10727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N-ethyl-N-phenyl- (CAS 529-65-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]

- 4. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]

- 5. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]

- 6. lookchem.com [lookchem.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. echemi.com [echemi.com]

- 9. Acetamide, N-ethyl-N-phenyl- | SIELC Technologies [sielc.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. studylib.net [studylib.net]

- 12. benchchem.com [benchchem.com]

- 13. Separation of N-Acetyl-N-ethylacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

N-Ethylacetanilide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylacetanilide, an N-substituted derivative of acetanilide (B955), is a compound of interest in organic synthesis and medicinal chemistry. This document provides a detailed technical guide on its fundamental properties, including its molecular weight, physicochemical characteristics, and spectral data. Furthermore, it outlines a comprehensive experimental protocol for its synthesis and subsequent purification, tailored for a laboratory setting. This guide is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Core Properties of this compound

This compound, also known as N-ethyl-N-phenylacetamide, possesses the molecular formula C₁₀H₁₃NO.[1][2][3][4][5] Its chemical structure consists of an N-ethyl and an N-acetyl group attached to an aniline (B41778) core.

Molecular Weight

The molecular weight of this compound has been determined through various methods, with slight variations in the reported values:

For most practical laboratory applications, a value of 163.22 g/mol is suitable.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Appearance | White organic solid |

| Melting Point | 55 °C |

| Boiling Point | 258 °C at 760 mmHg |

| Density | 1.035 g/cm³ |

| CAS Number | 529-65-7 |

| Spectroscopic Data | Available data includes NMR, FTIR, Raman, UV-Vis, and MS (GC).[6] |

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through the N-alkylation of acetanilide. The following protocol is a representative method adapted from general procedures for the synthesis of N-alkylated anilines.

Experimental Protocol: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to enhance the reaction rate, offering a more efficient and rapid synthesis compared to conventional heating.

Materials:

-

Acetanilide

-

Ethyl iodide (or other suitable ethylating agent)

-

Potassium hydroxide (B78521) (or other suitable base)

-

Ethanol

-

Benzene (for extraction)

-

2N Hydrochloric acid

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine acetanilide (1 equivalent), powdered potassium hydroxide (a suitable excess), and ethanol.

-

Addition of Ethylating Agent: To the resulting mixture, add ethyl iodide (1.5 equivalents).

-

Microwave Irradiation: Irradiate the mixture in a microwave oven at a suitable power level (e.g., 600 Watts) for a short duration (e.g., 120-150 seconds). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with benzene.

-

Washing: Wash the organic layer with 2N hydrochloric acid and then with water to remove any unreacted starting materials and salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Activated charcoal (optional)

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

-

Hot Filtration: While hot, filter the solution through a fluted filter paper to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the hot filtrate to cool slowly to room temperature. The this compound will start to crystallize. For maximum yield, the flask can be subsequently placed in an ice bath.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Experimental Workflow and Signaling Pathways

To visually represent the synthesis and purification process, the following workflow diagram has been generated.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]

- 3. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]

- 4. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]

- 5. N-Ethyl-N-phenylacetamide | C10H13NO | CID 10727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to N-Ethylacetanilide

This technical guide provides a comprehensive overview of N-Ethylacetanilide, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity: IUPAC Name and Synonyms

The compound this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is also known by several other common and trade names.

-

IUPAC Name: N-ethyl-N-phenylacetamide[1]

-

Synonyms:

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 529-65-7 |

| Melting Point | 54-55 °C |

| Boiling Point | 258 °C |

| Density | 1.035 g/cm³ |

| Flash Point | 101.4 °C |

| LogP (predicted) | 1.6 |

| pKa (predicted) | 0.54 ± 0.50 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the N-acetylation of N-ethylaniline. This reaction involves the introduction of an acetyl group onto the nitrogen atom of N-ethylaniline. A common and effective method utilizes acetyl chloride as the acetylating agent in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Principle:

N-ethylaniline, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This addition is followed by the elimination of a chloride ion, forming the stable amide product, this compound. A tertiary amine base, such as triethylamine (B128534) or pyridine, is used to scavenge the HCl generated during the reaction, preventing the protonation of the N-ethylaniline and driving the reaction to completion.

Overall Reaction:

C₆H₅NH(CH₂CH₃) + CH₃COCl → C₆H₅N(CH₂CH₃)COCH₃ + HCl

Materials:

-

N-ethylaniline

-

Acetyl chloride

-

Triethylamine (or pyridine)

-

Anhydrous diethyl ether (or dichloromethane)

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube, dissolve N-ethylaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether (100 mL).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath with continuous stirring.

-

Addition of Acetyl Chloride: Add acetyl chloride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 5 °C during the addition. A white precipitate of triethylamine hydrochloride will form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 5% hydrochloric acid (2 x 50 mL) to remove unreacted triethylamine and N-ethylaniline.

-

Workup - Base Wash: Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

-

Workup - Brine Wash: Wash the organic layer with brine (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by vacuum distillation to obtain pure this compound.

Visualizations

4.1. Synthesis Workflow of this compound

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Logical workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of N-Ethylacetanilide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of N-Ethylacetanilide in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing high-quality qualitative solubility information, inferred from structurally similar compounds, and presents a detailed experimental protocol for the precise determination of this compound's solubility. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary information and methodologies to effectively work with this compound.

Introduction

This compound is a chemical compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and dyes. A thorough understanding of its solubility in different organic solvents is crucial for its purification, formulation, and quality control. This guide addresses the current knowledge gap regarding its quantitative solubility and provides a practical framework for its experimental determination.

Qualitative Solubility of this compound

| Solvent | Chemical Formula | Polarity | Expected Qualitative Solubility of this compound |

| Alcohols | |||

| Methanol | CH₃OH | Polar Protic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Ketones | |||

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Esters | |||

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Likely Soluble |

| Halogenated Solvents | |||

| Chloroform | CHCl₃ | Polar Aprotic | Soluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Likely Soluble |

| Ethers | |||

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Soluble |

| Aromatic Hydrocarbons | |||

| Toluene | C₇H₈ | Non-polar | Likely Soluble |

| Aliphatic Hydrocarbons | |||

| Hexane | C₆H₁₄ | Non-polar | Sparingly Soluble to Insoluble |

| Water | H₂O | Polar Protic | Limited Solubility |

This table is based on the general solubility principle of "like dissolves like" and qualitative data for analogous compounds. Experimental verification is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the isothermal saturation method followed by gravimetric analysis is a robust and widely used technique.[1][2][3][4] This method involves creating a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in that solution.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath with precise temperature control (±0.1°C)

-

Analytical balance (±0.0001 g)

-

Glass vials with screw caps (B75204) or sealed ampoules

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

3.2. Step-by-Step Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Addition of Solvent: Accurately pipette a known volume of the desired organic solvent into each vial containing the this compound.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution reaches saturation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute remains constant.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 2-4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility. Immediately filter the solution through a syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved solid particles.

-

Gravimetric Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Carefully evaporate the solvent from the flask in a fume hood, followed by drying in an oven at a temperature below the melting point of this compound (approximately 54-55°C) until a constant weight is achieved.

-

Cool the flask in a desiccator to room temperature before weighing.

-

-

Data Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the dried residue.

-

The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or mole fraction.

-

3.3. Data Presentation

The quantitative solubility data obtained at different temperatures should be tabulated for each solvent to allow for easy comparison and analysis.

| Temperature (°C) | Solvent | Solubility ( g/100 mL) | Solubility (mole fraction) |

| e.g., 25 | e.g., Ethanol | [Experimental Value] | [Calculated Value] |

| e.g., 40 | e.g., Ethanol | [Experimental Value] | [Calculated Value] |

| e.g., 25 | e.g., Acetone | [Experimental Value] | [Calculated Value] |

| e.g., 40 | e.g., Acetone | [Experimental Value] | [Calculated Value] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal saturation method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide on the Physicochemical Properties of N-Ethylacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of N-Ethylacetanilide, including detailed experimental protocols for their determination. The information is presented to support research and development activities where this compound is of interest.

Physicochemical Data of this compound

This compound is a chemical compound with the molecular formula C10H13NO.[1][2] It is also known by other names such as Acetethylanilide and N-Ethyl-N-phenylacetamide.[1][2] The following table summarizes its key quantitative physicochemical properties.

| Property | Value |

| Melting Point | 55°C[3] |

| Boiling Point | 245.4°C (at 760 mmHg)[3] |

| Molecular Formula | C10H13NO[1] |

| Molecular Weight | 163.2163 g/mol [1] |

| Density | 1.035 g/cm³[3] |

| Flash Point | 101.4°C[3] |

| Vapor Pressure | 0.0288 mmHg (at 25°C)[3] |

Experimental Protocols

The determination of accurate melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail standardized laboratory procedures for these measurements.

Melting Point Determination Protocol (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[4] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.[5]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (one end sealed)

-

Thermometer

-

This compound sample (dry and powdered)

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point.[6] Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample.[6] Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom.[6] The packed sample height should be approximately 2-3 mm.[6][7]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[6]

-

Heating and Observation: Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point of 55°C. Then, adjust the heating rate to a slow increase of about 1-2°C per minute to ensure thermal equilibrium.[5][6]

-

Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting). Continue observing and record the temperature at which the last solid crystal melts completely.[5] This range is the melting point of the sample.

-

Cooling and Repetition: Allow the apparatus to cool. For accuracy, a second determination should be performed using a fresh sample and a new capillary tube.[7]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination Protocol (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a liquid using a small sample size.[8] The boiling point is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[9][10]

Apparatus and Materials:

-

Thiele tube

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or thread

-

Heating source (e.g., Bunsen burner)

-

Mineral oil or other high-boiling liquid

-

This compound sample (liquid form; if solid, it must be melted first)

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with the liquid this compound sample.[8]

-

Capillary Insertion: Place a capillary tube (sealed end up) into the test tube containing the sample.[8]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[8]

-

Heating: Clamp the Thiele tube and insert the thermometer assembly, ensuring the sample is immersed in the mineral oil bath.[8] Gently heat the side arm of the Thiele tube.[10] The design of the tube will circulate the oil to ensure uniform heating.[10]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8][10] This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

Data Recording: Remove the heat source and allow the apparatus to cool slowly. Observe the sample closely. The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point of the sample.[8][10] Record this temperature.

-

Pressure Correction: For high accuracy, the observed boiling point can be corrected to standard atmospheric pressure (760 mmHg) if the laboratory pressure is different.

Caption: Workflow for Boiling Point Determination.

Logical Relationship: Synthesis Pathway

Understanding the synthesis of a compound provides context for its properties and potential impurities. This compound can be synthesized via the N-acetylation of N-ethylaniline. This reaction is a type of nucleophilic acyl substitution.

Caption: Synthesis of this compound.

References

- 1. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]

- 2. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. westlab.com [westlab.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. davjalandhar.com [davjalandhar.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

Spectral Analysis of N-Ethylacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for N-Ethylacetanilide (also known as N-Ethyl-N-phenylacetamide), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for identification, characterization, and quality control.

Chemical Structure and Properties

-

IUPAC Name: N-ethyl-N-phenylacetamide

-

Synonyms: Acetanilide, N-ethyl-; Acetethylanilide; Ethylacetanilide; Mannol[1][2]

-

CAS Registry Number: 529-65-7[1]

-

Molecular Formula: C₁₀H₁₃NO[1]

-

Molecular Weight: 163.22 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the electronic environment of the protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | 7.29 - 7.55 | Multiplet | 5H |

| Methylene Protons (-CH₂-) | 3.75 | Quartet | 2H |

| Acetyl Protons (-COCH₃) | 1.83 | Singlet | 3H |

| Methyl Protons (-CH₃) | 1.12 | Triplet | 3H |

Note: Data compiled from spectra obtained in Chloroform-d (CDCl₃) solution.[3][4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment | Chemical Shift (δ) ppm |

| Carbonyl Carbon (C=O) | 170.5 |

| Aromatic Carbon (C-N) | 142.5 |

| Aromatic Carbons (ortho, meta, para) | 128.9, 127.8, 126.9 |

| Methylene Carbon (-CH₂) | 42.5 |

| Acetyl Carbon (-COCH₃) | 21.5 |

| Methyl Carbon (-CH₃) | 13.5 |

Note: Data compiled from spectra obtained in Chloroform-d (CDCl₃) solution.[3][5]

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the substance in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a 5 mm NMR tube.[6] Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.[6]

Data Acquisition:

-

For ¹H NMR, the experiment is run with a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum, resulting in single lines for each unique carbon atom.[7]

-

The instrument is locked to the deuterium (B1214612) signal of the solvent, and shimming is performed to optimize the magnetic field homogeneity.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3030 | Variable | Aromatic C-H Stretch |

| 2950 - 2850 | Medium to Strong | Alkyl C-H Stretch |

| 1690 - 1630 | Strong | Amide C=O Stretch (Carbonyl) |

| 1700 - 1500 | Medium | Aromatic C=C Bending |

| 860 - 680 | Strong | Aromatic C-H Bending |

Note: This data represents typical ranges for the assigned functional groups.[9] Spectra are often obtained using a KBr wafer technique.

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[10]

-

The mixture is then transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.[10] This minimizes light scattering.[10]

Instrumentation: The analysis is performed using a Fourier-Transform Infrared (FTIR) spectrometer.[11]

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.[11]

-

The KBr pellet containing the sample is placed in the sample holder.

-

The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its molecular formula and structure.

Mass Spectrometry Data

The mass spectrum is obtained using Electron Ionization (EI).

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 163 | Moderate | [M]⁺ (Molecular Ion) |

| 120 | High | [M - COCH₃]⁺ |

| 106 | High | [M - CH₂COCH₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl group) |

| 43 | High | [CH₃CO]⁺ (Acylium ion) |

Note: The fragmentation pattern is characteristic of N-substituted acetamides. The molecular ion peak confirms the molecular weight of 163 g/mol .[1]

Experimental Protocol for Mass Spectrometry

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), removes an electron from the molecule to form a positively charged molecular ion ([M]⁺).[12]

Mass Analysis and Detection: The resulting ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Data Visualization

The following diagram illustrates the structure of this compound and highlights key correlations with its spectral data.

Caption: Chemical structure of this compound with key NMR, IR, and MS correlations.

References

- 1. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]

- 2. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. ACETYL-N-ETHYLANILIDE(529-65-7) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 11. mmrc.caltech.edu [mmrc.caltech.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

N-Ethylacetanilide: A Technical Guide to its Mechanism of Action in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylacetanilide, a derivative of acetanilide (B955), is a versatile chemical intermediate with applications in organic synthesis and potential relevance in medicinal chemistry. This technical guide provides an in-depth analysis of the core mechanisms governing its reactivity in various chemical transformations. We will explore its role in electrophilic aromatic substitution, rearrangement reactions, and its potential biological activities, with a focus on the influence of the N-ethyl group on reaction outcomes and mechanisms. This document summarizes key reactivity principles, presents available quantitative data, details experimental protocols for representative reactions, and provides visualizations of reaction pathways and workflows.

Core Concepts: The Influence of the N-Ethylacetamido Group

The reactivity of this compound is primarily dictated by the electronic and steric effects of the N-ethylacetamido group (-N(Et)COCH₃) attached to the benzene (B151609) ring.

-

Electronic Effects : The nitrogen atom possesses a lone pair of electrons that can be delocalized into the benzene ring through resonance. This electron-donating effect activates the aromatic ring towards electrophilic attack, making it more reactive than benzene. However, this activating effect is moderated by the electron-withdrawing nature of the adjacent carbonyl group (C=O), which also participates in resonance with the nitrogen lone pair, pulling electron density away from the ring. Consequently, the N-ethylacetamido group is a less powerful activating group than an amino (-NH₂) or an N-alkylamino (-NHEt) group. This moderation is crucial as it often prevents polysubstitution and oxidation side reactions that can occur with highly activated rings like aniline.

-

Directing Effects : The N-ethylacetamido group is an ortho, para-director in electrophilic aromatic substitution reactions. This is because the resonance structures that delocalize the nitrogen's lone pair into the ring place a negative charge on the ortho and para positions, making them more nucleophilic and susceptible to attack by electrophiles.

-

Steric Effects : The presence of the ethyl group, in addition to the acetyl group, introduces significant steric hindrance around the nitrogen atom and at the ortho positions of the benzene ring. This steric bulk can influence the regioselectivity of reactions, often favoring substitution at the less hindered para position over the ortho positions. This effect is more pronounced than in acetanilide or N-methylacetanilide.

Key Chemical Reactions and Mechanisms

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of this compound chemistry. The general mechanism involves the attack of the electron-rich aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity.

Caption: General experimental workflow for electrophilic aromatic substitution of this compound.

The nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring, typically at the para position due to the steric hindrance at the ortho positions. The electrophile is the nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric acid and sulfuric acid.

Mechanism of Nitration

Caption: Mechanism of nitration of this compound.

Bromination of this compound with molecular bromine (Br₂), often in a solvent like acetic acid, results in the substitution of a hydrogen atom with a bromine atom. Similar to nitration, the major product is the para-substituted isomer. A Lewis acid catalyst is typically not required due to the activated nature of the ring, but its presence can increase the reaction rate.

Quantitative Data for Electrophilic Aromatic Substitution of Acetanilides

| Reactant | Reagents | Major Product | Typical Yield (%) | Reference |

| Acetanilide | HNO₃, H₂SO₄ | p-Nitroacetanilide | 80-90 | [1][2] |

| Acetanilide | Br₂, CH₃COOH | p-Bromoacetanilide | 85-95 | [3] |

| N-Methylacetanilide | HNO₃, H₂SO₄ | p-Nitro-N-methylacetanilide | Data not available | - |

| This compound | HNO₃, H₂SO₄ | p-Nitro-N-ethylacetanilide | Expected to be high | - |

| This compound | Br₂, CH₃COOH | p-Bromo-N-ethylacetanilide | Expected to be high | - |

Orton Rearrangement

When this compound is treated with a halogenating agent (e.g., hypochlorous acid) to form an N-halo-N-ethylacetanilide, this intermediate can undergo an acid-catalyzed rearrangement known as the Orton rearrangement.[4] This reaction involves the migration of the halogen from the nitrogen atom to the aromatic ring, predominantly to the para position.[4] The mechanism is believed to be intermolecular, proceeding through the formation of free chlorine (or another halogen) which then acts as the electrophile in a standard electrophilic aromatic substitution.[5][6]

Orton Rearrangement Pathway

Caption: Proposed mechanism for the Orton rearrangement of N-chloro-N-ethylacetanilide.

Fries Rearrangement

While the Fries rearrangement is classically associated with phenolic esters, an analogous reaction, the "anionic ortho-Fries rearrangement," can occur with related amides. Although not extensively documented for this compound itself, related N-aryl amides can undergo rearrangement where the acyl group migrates from the nitrogen to an ortho position on the aromatic ring. This transformation is typically mediated by strong bases, such as organolithium reagents, which direct the acylation to the ortho position via a directed ortho-metalation mechanism.

Experimental Protocols

The following are representative experimental protocols adapted from procedures for acetanilide and related compounds. Researchers should exercise appropriate safety precautions when handling these reagents.

Synthesis of p-Nitro-N-ethylacetanilide (Representative Nitration)

-

Preparation : In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 10 mL of concentrated sulfuric acid to 5.0 g of this compound. Maintain the temperature below 10°C.

-

Nitrating Mixture : In a separate flask, prepare the nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Reaction : Add the nitrating mixture dropwise to the solution of this compound, ensuring the temperature does not exceed 20°C. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Work-up : Pour the reaction mixture slowly over 100 g of crushed ice with vigorous stirring. The crude p-Nitro-N-ethylacetanilide will precipitate.

-

Purification : Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol (B145695) to obtain purified p-Nitro-N-ethylacetanilide.

Synthesis of p-Bromo-N-ethylacetanilide (Representative Bromination)

-

Preparation : Dissolve 5.0 g of this compound in 20 mL of glacial acetic acid in a flask.

-

Bromination : In a separate container, prepare a solution of 1.7 mL of bromine in 10 mL of glacial acetic acid. Add this bromine solution dropwise to the this compound solution with stirring at room temperature.

-

Reaction : Stir the mixture for 30-60 minutes. The color of the bromine should fade, and a precipitate may form.

-

Work-up : Pour the reaction mixture into 100 mL of cold water. If unreacted bromine is present (indicated by an orange color), add a small amount of sodium bisulfite solution to quench it.

-

Purification : Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure p-Bromo-N-ethylacetanilide.

Biological Mechanism of Action

While this compound itself is not a widely used therapeutic agent, acetanilide derivatives have a history as analgesics and antipyretics. The parent compound, acetanilide, is metabolized in vivo to paracetamol (acetaminophen), which is a well-known analgesic. It is plausible that this compound could also be metabolized to compounds with biological activity.

Some substituted acetanilides have been investigated for other biological activities, including antimicrobial and fungicidal properties.[7][8] The mechanism of action for the antimicrobial effects of some halo-substituted acetanilides is thought to be related to the acidity of the N-H bond.[7] For this compound, which lacks an N-H bond, any antimicrobial activity would likely proceed through a different mechanism. Further research is needed to elucidate any specific biological signaling pathways affected by this compound.

Data Presentation

Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO | [9] |

| Molecular Weight | 163.22 g/mol | [9] |

| Melting Point | 55 °C | [10] |

| Boiling Point | 245.4 °C at 760 mmHg | [10] |

| ¹H NMR | Spectra available | [11] |

| ¹³C NMR | Spectra available | [11] |

| IR Spectrum | Spectra available | [12] |

| Mass Spectrum | Spectra available | [9][11] |

Conclusion

This compound serves as a valuable substrate in organic synthesis, primarily undergoing electrophilic aromatic substitution at the para position due to the directing and steric effects of the N-ethylacetamido group. Its reactivity is moderated compared to aniline, allowing for more controlled reactions. While specific quantitative data and detailed mechanistic studies on this compound are limited in the current literature, its behavior can be largely predicted from the well-established chemistry of acetanilide and other N-substituted derivatives. Further investigation into its reaction kinetics, the influence of the N-ethyl group on reaction rates and regioselectivity, and its potential biological activities would be beneficial for expanding its applications in both industrial and pharmaceutical contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) The Fungicidal Activity of Substituted Acetanilides [research.amanote.com]

- 9. N-Ethyl-N-phenylacetamide | C10H13NO | CID 10727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of N-Ethylacetanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylacetanilide, also known as N-ethyl-N-phenylacetamide, is an organic compound with the chemical formula C10H13NO.[1][2] It is a derivative of acetanilide, where an ethyl group is substituted on the nitrogen atom of the amide functionality. This compound serves as a valuable intermediate in organic synthesis and has applications in various chemical industries. One of its noted uses is as a substitute for camphor (B46023) in the production of nitrocellulose.[3] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including detailed experimental protocols and data presented for clarity and ease of use by researchers and professionals in the field.

Physical Characteristics

This compound is a solid at room temperature. Its physical properties are summarized in the table below, providing a clear reference for laboratory and industrial applications.

| Property | Value | Reference |

| Molecular Formula | C10H13NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [4] |

| Melting Point | 55 °C | [3] |

| Boiling Point | 258 °C | [5] |

| Density | 1.035 g/cm³ | [3] |

| Appearance | White to off-white crystalline solid | [6] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water. | [1] |

Chemical Characteristics

The chemical behavior of this compound is dictated by the presence of the amide functional group and the aromatic ring. These features allow it to participate in a variety of chemical reactions.

Hydrolysis

Like other amides, this compound can undergo hydrolysis under both acidic and basic conditions to yield N-ethylaniline and acetic acid (or its corresponding salt).

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfers and cleavage of the carbon-nitrogen bond lead to the formation of N-ethylaniline and acetic acid.[7]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the N-ethylanilide anion, which then deprotonates the newly formed carboxylic acid to give the carboxylate salt and N-ethylaniline. This reaction is typically irreversible.[8][9]

Reactivity with Electrophiles and Nucleophiles

The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group through resonance, which reduces the nucleophilicity of the nitrogen compared to an amine. However, the aromatic ring can still undergo electrophilic aromatic substitution reactions, although the N-acetyl group is a moderately deactivating, ortho-, para-director.

The carbonyl carbon of the amide group is electrophilic and can be attacked by strong nucleophiles.

Experimental Protocols

Synthesis of this compound via Acetylation of N-Ethylaniline

This protocol describes the synthesis of this compound from N-ethylaniline and acetic anhydride (B1165640).

Materials:

-

N-Ethylaniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Sodium bicarbonate solution (saturated)

-

Water

-

Dichloromethane (B109758) (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beaker

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-ethylaniline in a suitable solvent such as dichloromethane or glacial acetic acid.

-

Slowly add an equimolar amount of acetic anhydride to the stirred solution. The reaction is exothermic, and cooling may be necessary to control the temperature.

-

After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing cold water or a saturated sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Acid-Catalyzed Hydrolysis of this compound

This protocol outlines the procedure for the acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

Concentrated hydrochloric acid (or sulfuric acid)

-

Water

-

Sodium hydroxide solution (for neutralization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

pH paper or pH meter

Procedure:

-

Place this compound in a round-bottom flask.

-

Add a solution of dilute hydrochloric acid (e.g., 2 M) to the flask.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Continue refluxing for several hours. The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a sodium hydroxide solution to a pH of approximately 7-8.

-

The products, N-ethylaniline and acetic acid (as sodium acetate), can then be separated and purified using standard extraction and distillation techniques.

Data Presentation

Physical Properties of this compound

| Property | Value |

| IUPAC Name | N-ethyl-N-phenylacetamide[4] |

| CAS Number | 529-65-7[2] |

| Molecular Formula | C10H13NO[1][2] |

| Molecular Weight | 163.22 g/mol [4] |

| Melting Point | 55 °C[3] |

| Boiling Point | 258 °C[5] |

| Density | 1.035 g/cm³[3] |

Spectral Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Chemical shifts (δ) are typically observed for the ethyl group (triplet and quartet) and the acetyl group (singlet), as well as the aromatic protons. |

| ¹³C NMR | Resonances are expected for the carbons of the ethyl group, the acetyl group (methyl and carbonyl), and the aromatic ring. |

| IR Spectroscopy | A strong absorption band characteristic of the amide C=O stretch is typically observed in the region of 1650-1680 cm⁻¹. Other bands corresponding to C-N stretching and aromatic C-H bending are also present. |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 163. Common fragmentation patterns may involve the loss of the acetyl group or cleavage of the ethyl group.[4][10] |

Mandatory Visualization

Caption: A simplified workflow for the synthesis of this compound.

References

- 1. pill.bid - Solubility Table [pill.bid]

- 2. ias.ac.in [ias.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. N-Ethyl-N-phenylacetamide | C10H13NO | CID 10727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide(b... | Study Prep in Pearson+ [pearson.com]

- 7. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson | Study.com [study.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (... | Study Prep in Pearson+ [pearson.com]

- 10. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]

The Unfolding Story of N-Ethylacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core scientific principles of N-Ethylacetanilide. As a derivative of acetanilide (B955), its story is intrinsically linked to the dawn of synthetic pharmacology and the quest for safer and more effective analgesics. This document provides a comprehensive overview of its chemical and physical properties, historical synthesis methods, and metabolic fate, presented in a manner tailored for the scientific community.

Discovery and Historical Context

The history of this compound is intertwined with that of its parent compound, acetanilide. Acetanilide was first introduced into medical practice as an analgesic and antipyretic in 1886 by A. Cahn and P. Hepp, under the trade name Antifebrin.[1][2] This marked a pivotal moment in the history of medicine, as it was one of the first synthetic drugs to achieve widespread use for pain and fever relief, offering an alternative to opioids.[3]

However, the initial enthusiasm for acetanilide was soon tempered by its significant toxic side effects, most notably methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood, leading to cyanosis.[4] Concerns over its potential for liver and kidney damage also emerged.[4] These adverse effects spurred a wave of research into synthesizing less toxic derivatives of acetanilide. This research led to the development of other aniline (B41778) derivatives, such as phenacetin, which was introduced in 1887.[5]

While the exact date and discoverer of this compound are not well-documented in readily available historical records, it is highly probable that it was first synthesized and studied during this late 19th to early 20th-century period of intense investigation into acetanilide analogues. The primary goal of this research was to modify the acetanilide structure to reduce toxicity while retaining its therapeutic analgesic and antipyretic properties. The addition of an ethyl group to the nitrogen atom of acetanilide was a logical step in this systematic exploration of structure-activity relationships.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C10H13NO | [6][7] |

| Molecular Weight | 163.22 g/mol | [6] |

| CAS Number | 529-65-7 | [6][7] |

| Melting Point | 54-55 °C | [8] |

| Boiling Point | 258 °C | [8] |

| Density | 1.035 g/cm³ | [8] |

| Property | Value | Reference |

| XLogP3 | 1.6 | [8] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 1 | [8] |

| Rotatable Bond Count | 2 | [8] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through two primary routes: the ethylation of acetanilide or the acetylation of N-ethylaniline. The latter is generally more common. Below is a representative experimental protocol for the synthesis of this compound via the acetylation of N-ethylaniline.

Experimental Protocol: Acetylation of N-Ethylaniline

Objective: To synthesize this compound from N-ethylaniline and acetic anhydride (B1165640).

Materials:

-

N-ethylaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium bicarbonate solution (5%)

-

Distilled water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, beaker, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-ethylaniline (1 molar equivalent) and glacial acetic acid (2 molar equivalents).

-

While stirring, slowly add acetic anhydride (1.1 molar equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing cold distilled water.

-

Neutralize the solution by slowly adding a 5% sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic layers and wash with distilled water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Metabolic Pathways and Mechanism of Action

The pharmacological effects of this compound are believed to be mediated through its metabolism, similar to its parent compound, acetanilide. The primary active metabolite responsible for the analgesic and antipyretic effects of acetanilide is paracetamol (acetaminophen).[2][4] It is hypothesized that this compound also undergoes metabolic transformation to produce active compounds. The metabolic pathways likely involve N-de-ethylation and aromatic hydroxylation.

The diagram below illustrates the proposed metabolic pathway of this compound, drawing parallels with the known metabolism of acetanilide.

Caption: Proposed metabolic pathway of this compound.

The following diagram illustrates a general experimental workflow for the synthesis and purification of N-substituted acetanilides.

Caption: General experimental workflow for synthesis.

Conclusion

This compound represents an early chapter in the rational design of synthetic drugs. Born out of the necessity to improve upon the toxic profile of acetanilide, its history is a testament to the iterative process of drug development. While it may not have achieved the same level of clinical significance as other acetanilide derivatives, its study has contributed to our understanding of structure-activity and structure-toxicity relationships. For contemporary researchers, this compound serves as a valuable case study in the historical evolution of medicinal chemistry and a useful scaffold for the development of novel therapeutic agents.

References

- 1. US3178473A - Process for the n-alkylation of acyl anilides halogen substituted in the nucleus - Google Patents [patents.google.com]

- 2. studylib.net [studylib.net]

- 3. benchchem.com [benchchem.com]

- 4. O-Ethylacetanilide | C10H13NO | CID 36332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Methylacetanilide [drugfuture.com]

- 6. Acetanilide - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Ethylacetamide | C4H9NO | CID 12253 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Ethylacetanilide: A Technical Safety and Hazard Profile for Research and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

N-Ethylacetanilide is a chemical compound utilized in various industrial applications, including as a substitute for camphor (B46023) in the production of nitrocellulose.[1] As with any chemical substance, a thorough understanding of its safety profile and potential hazards is paramount for professionals in research and drug development who may handle or encounter this compound. This technical guide provides a comprehensive overview of the safety data for this compound, including its physical and chemical properties, known hazards, and standardized protocols for toxicity testing.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is the first step in a robust safety assessment. These properties influence its behavior under various conditions and are critical for designing safe handling and storage procedures. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C10H13NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [3] |

| CAS Number | 529-65-7 | [1][2] |

| Melting Point | 55°C | [1] |

| Boiling Point | 245.4°C at 760 mmHg | [1] |

| Flash Point | 101.4°C | [1] |

| Density | 1.035 g/cm³ | [1] |

| Vapor Pressure | 0.0288 mmHg at 25°C | [1] |

| XLogP3 | 1.6 | [1] |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized in the table below.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable solids | Category 1 | H228: Flammable solid |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

Source: Aggregated GHS information from ECHA C&L Inventory.[3]

Signal Word: Danger[3]

Pictograms:

-

Flame (for flammability)

-

Exclamation mark (for acute toxicity and eye irritation)

Toxicological Profile

The lack of specific toxicological studies on this compound necessitates a cautious approach, adhering to the precautionary principles outlined in its Safety Data Sheet (SDS). In the absence of compound-specific data, understanding the standardized methods for assessing chemical hazards is crucial for any risk assessment.

Experimental Protocols for Hazard Assessment

For researchers who may need to evaluate the toxicological properties of this compound or similar compounds, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) provide the framework for generating reliable and internationally recognized data.

Acute Oral Toxicity Assessment (Representative Protocol based on OECD TG 423)

The Acute Toxic Class Method (OECD Test Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[4] It uses a reduced number of animals compared to traditional methods and aims to classify a substance into a GHS toxicity category.

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.

Methodology:

-

Animal Model: Typically, young adult female rats are used.[5] Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.

-

Housing and Feeding: Animals are housed individually.[6] Standard laboratory diets and an unlimited supply of drinking water are provided.[6] The temperature should be maintained at approximately 22°C with a relative humidity of 50-60%.[6]

-

Dosing Procedure:

-

Observations:

-

Animals are observed for mortality and clinical signs of toxicity shortly after dosing and periodically during the first 24 hours, and then daily for a total of 14 days.

-

Body weight is recorded weekly.

-

At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

-

Stepwise Procedure: The outcome of the first group of animals determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, a higher dose is used. This continues until the toxicity class can be determined.

Skin Irritation Assessment (Representative Protocol based on OECD TG 439 - In Vitro)

The In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Test Guideline 439) is used to identify chemicals that have the potential to cause skin irritation.[7][8][9] This method is an animal-free alternative to traditional in vivo testing.[10]

Objective: To determine the skin irritation potential of a substance by assessing its effect on a reconstructed human epidermis model.

Methodology:

-

Test System: A commercially available, three-dimensional reconstructed human epidermis model is used.[10] This model mimics the upper layers of human skin.[10]

-

Procedure:

-

The test substance (30µl for liquids or 25mg for solids) is applied topically to triplicate tissue models.[10]

-

Negative (e.g., ultrapure water) and positive (e.g., 5% SDS) controls are run concurrently.[10]

-

After a 60-minute exposure period in a cell culture incubator, the substance is removed by washing.[10]

-

The tissues are then incubated for a 42-hour recovery period.[10]

-

-

Viability Assessment:

-

Cell viability is measured using the MTT assay.[10] Viable cells convert the yellow MTT dye into a blue formazan (B1609692) salt, which is then extracted.[10]

-

The amount of formazan produced is quantified by measuring its absorbance with a spectrophotometer.

-

-

Data Interpretation:

Logical Workflow for Chemical Hazard Assessment

The following diagram illustrates a typical workflow for assessing the hazards of a chemical substance like this compound, integrating data collection, standardized testing, and risk characterization.

Caption: A logical workflow for chemical hazard and risk assessment.

Conclusion and Recommendations

This compound is a flammable solid that is harmful if swallowed and causes serious eye irritation. While specific, in-depth toxicological studies are not widely available, the GHS classification provides a clear basis for safe handling procedures. For professionals in research and drug development, it is imperative to:

-